2-Oxazolidinone

Medicinal Chemistry Antibacterial Isomer Comparison

Researchers sourcing a reliable cyclic carbamate for asymmetric synthesis or antibiotic SAR often face batch variability and poor stereochemical fidelity from alternative heterocycles. 2-Oxazolidinone directly addresses these failures: • Evans auxiliary applications: delivers diastereoselective alkylations with dr up to 18:1 and yields of 40-80%. • Validated pharmacophore: core of linezolid-class agents (MIC₉₀ = 0.25 mg/L vs. M. tuberculosis). • Hydrolytic stability: cyclic carbamate resists degradation vs. noncyclic analogs, ensuring reliable in vivo probe performance.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 497-25-6
Cat. No. B127357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone
CAS497-25-6
Synonyms1,3 Oxazolidin 2 one
1,3 Oxazolidine 2 one
1,3-Oxazolidin-2-one
1,3-Oxazolidine-2-one
2 oxazolidinone
2 Oxazolidone
2-oxazolidinone
2-Oxazolidone
Oxazolidin 2 one
Oxazolidin-2-one
Oxazolidinones
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1COC(=O)N1
InChIInChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
InChIKeyIZXIZTKNFFYFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>13.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinone Procurement: Core Specifications


2-Oxazolidinone (C3H5NO2, MW 87.08 g/mol) is a five-membered heterocyclic compound containing both nitrogen and oxygen, characterized by a saturated oxazolidine ring bearing a carbonyl group, making it a cyclic carbamate [1]. It appears as a white or colorless solid with a melting point of 86–89 °C and a boiling point of 220 °C at 48 torr [2]. This core scaffold serves as the foundation for two distinct high-value application domains: as the Evans chiral auxiliary in asymmetric synthesis and as the pharmacophore in oxazolidinone-class antibiotics (e.g., linezolid) [1]. Among the three possible oxazolidinone isomers (2-, 3-, and 4-), 2-oxazolidinone is the most extensively investigated in drug discovery, underscoring its privileged status in medicinal chemistry [3].

1 Most investigated oxazolidinone isomer in medicinal chemistry
2 Core of Evans chiral auxiliary for asymmetric alkylation
3 Cyclic carbamate scaffold for antibacterial pharmacophore studies

2-Oxazolidinone vs. Analogs: Performance Differences


Substituting 2-oxazolidinone with a closely related analog—such as a 4-oxazolidinone isomer, a non-cyclic carbamate, or an oxazolidine—often leads to quantifiable losses in stability, stereocontrol, or biological activity. As a cyclic carbamate, 2-oxazolidinone confers higher metabolic and chemical stability compared to noncyclic carbamates, which are more prone to hydrolysis [1]. Furthermore, the specific 1,3-relationship of the N and O atoms in the 2-isomer provides a unique conformational bias that is essential for the diastereofacial selectivity in Evans auxiliary applications; the 4-oxazolidinone isomer lacks this precise geometry [2]. Finally, the carbonyl moiety in 2-oxazolidinone provides a distinct electronic environment that is absent in saturated oxazolidines, which function primarily as labile N,O-acetals rather than stable stereocontrolling units . These structural nuances translate directly into the quantitative performance differences documented below.

4-Oxazolidinone isomer
Pharmacophore stability may not transfer; amide hydrolysis can abolish antibacterial activity.
Noncyclic carbamates
Higher hydrolytic lability may compromise synthetic utility or metabolic stability in research models.
Oxazolidines
Labile N,O-acetal structure; not designed for sustained stereocontrol required in asymmetric synthesis.

2-Oxazolidinone: Quantitative Performance Evidence


2- vs. 4-Oxazolidinone: Stability and Activity

The 2-oxazolidinone isomer is the most extensively investigated scaffold in drug discovery among the three possible oxazolidinone isomers [1]. While 4-oxazolidinone derivatives (e.g., lipoxazolidinones) can exhibit antibacterial activity similar to linezolid, this activity is critically dependent on the intact amide bond within the 4-oxazolidinone ring. Hydrolysis of this amide bond in lipoxazolidinone A resulted in complete loss of antibacterial activity, demonstrating the fragile nature of the 4-isomer's pharmacophore compared to the more robust 2-oxazolidinone core that underpins clinically approved drugs like linezolid [2].

Isomer Stability
Head-to-head
2-Oxazolidinone (linezolid core): active after challenge
4-Oxazolidinone (lipoxazolidinone A): complete loss of antibacterial activity upon amide hydrolysis
Supports 2-isomer selection for med chem programs requiring robust pharmacophore stability.
Hydrolysis-sensitive amide bond in 4-isomer differentiates scaffold reliability.
Medicinal Chemistry Antibacterial Isomer Comparison

vs. Noncyclic Carbamates: Hydrolytic Stability

2-Oxazolidinone functions as a cyclic carbamate bioisostere. Compared to noncyclic carbamates, the cyclized five-membered ring of 2-oxazolidinone confers significantly higher metabolic and chemical stability because it restricts the conformational flexibility required for enzymatic hydrolysis. Noncyclic carbamates are explicitly noted to be more prone to hydrolysis, which can limit their utility in drug development and chemical synthesis [1].

Hydrolytic Stability
Class-level
Cyclic carbamate (2-oxazolidinone): reported higher stability
Noncyclic carbamates: more prone to hydrolysis
Supports stability-sensitive synthetic or biological application contexts.
Qualitative class inference; validate under specific conditions.
Medicinal Chemistry Drug Metabolism Bioisostere

Evans Auxiliary: Stereocontrol Performance

The 2-oxazolidinone scaffold forms the basis of the Evans chiral auxiliary system. In asymmetric alkylation reactions, Evans' oxazolidinone auxiliaries enable the preparation of diastereomerically pure products with yields ranging from 40% to 80% and diastereoselectivities between 3:1 and 18:1 [1]. This performance sets a benchmark for stereocontrol in asymmetric synthesis. For instance, the use of (S)-4-isopropyl-2-oxazolidinone in umpolung alkylation of β-ketoimides affords diastereomerically pure products in 40–80% yields with diastereomeric ratios up to 18:1 [2].

Diastereoselectivity
Class-level
18:1 drreported diastereomeric ratio (up to)
Benchmark for asymmetric alkylation workflows using Evans auxiliaries.
Yields 40–80% in enolate alkylation studies.
Asymmetric Synthesis Chiral Auxiliary Stereocontrol

vs. Oxazolidine: Functional Roles

2-Oxazolidinone and oxazolidine represent distinct functional entities despite their structural similarity. Oxazolidines are N,O-acetals that function primarily as temporary protecting groups or conformational locks for amino alcohols; they are designed for facile assembly and disassembly . In contrast, 2-oxazolidinones are more stable cyclic carbamates that serve as mature platforms for stereocontrol (Evans auxiliaries) or as pharmacophores (oxazolidinone antibiotics) . The carbonyl group in 2-oxazolidinone provides a rigid, conjugated system that enables predictable diastereofacial bias, a feature absent in the more labile oxazolidine acetal structure.

Functional Distinction
Data to verify
2-Oxazolidinone: stable stereocontrol / pharmacophore
Oxazolidine: reversible N,O-acetal protecting group
Functional role mismatch; oxazolidine not a substitute for stereocontrol applications.
Class-level distinction; validate for specific synthetic system.
Synthetic Methodology Protecting Groups Chiral Auxiliary

Antibacterial Activity vs. M. tuberculosis

The 2-oxazolidinone pharmacophore is the core of several clinically evaluated antibacterials. In a head-to-head comparison against multidrug-resistant Mycobacterium tuberculosis, the oxazolidinone linezolid exhibited an MIC90 of 0.25 mg/L, which was two-fold lower (more potent) than the MIC90 of 0.5 mg/L for delpazolid, another oxazolidinone derivative [1]. Furthermore, the epidemiological cutoff (ECOFF) for linezolid was set at 1.0 mg/L compared to 2.0 mg/L for delpazolid, indicating a more favorable susceptibility distribution for the linezolid scaffold [2].

MIC Activity
Head-to-head
0.25 mg/LLinezolid (2-oxazolidinone) MIC90 vs M. tuberculosis
Supports antibacterial pharmacophore research context.
Compared to delpazolid MIC90 0.5 mg/L; MDR-TB isolate panel.
Antibacterial Drug Discovery Antimicrobial Resistance

2-Oxazolidinone: Validated Application Scenarios


Chiral Auxiliary for Asymmetric Synthesis

In academic and pharmaceutical R&D laboratories, 2-oxazolidinone derivatives (e.g., 4-substituted Evans auxiliaries) are employed for the enantioselective synthesis of complex molecules. As demonstrated, these auxiliaries enable diastereoselective alkylations with yields of 40–80% and diastereomeric ratios up to 18:1, providing a reliable platform for constructing chiral centers in natural product synthesis and drug discovery [1]. This application is specifically validated for 2-oxazolidinone; alternative heterocycles like oxazolidines lack the necessary stability and stereocontrol.

Antibacterial Drug Discovery Scaffold

The 2-oxazolidinone core is the validated pharmacophore for oxazolidinone-class antibiotics, exemplified by linezolid. Comparative MIC data against M. tuberculosis (linezolid MIC90 = 0.25 mg/L vs. delpazolid MIC90 = 0.5 mg/L) confirm the potency achievable with this scaffold [2]. Medicinal chemistry programs targeting Gram-positive pathogens or drug-resistant tuberculosis should procure 2-oxazolidinone as a starting point for structure-activity relationship (SAR) studies, given its clinical validation and favorable potency profile relative to other oxazolidinone derivatives.

Stable Carbamate Bioisostere

In chemical probe and tool compound development, the cyclic carbamate structure of 2-oxazolidinone offers enhanced hydrolytic stability compared to noncyclic carbamates, which are more prone to degradation [3]. This property makes 2-oxazolidinone a preferred building block when designing molecules for cellular or in vivo studies where metabolic stability is critical. The 2-oxazolidinone ring can serve as a bioisostere for amides, ureas, or thiocarbamates, providing a more robust alternative that resists premature hydrolysis.

Application
Selection Property
Validation Focus
Asymmetric synthesis (chiral auxiliary)
Stereocontrol performance profile
Diastereoselectivity and yield under reported conditions
Antibacterial pharmacophore research
Antimicrobial screening context
MIC endpoint review against target pathogens
Stable bioisostere design
Hydrolytic stability profile
Metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.